1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound characterized by its imidazole ring and a cyanophenyl substituent. Its molecular formula is C₁₁H₇N₃O₂, and it features a carboxylic acid functional group, which enhances its reactivity and potential biological activity. The compound is notable for its structural complexity, which includes an imidazole moiety that is widely recognized for its role in various biological systems and pharmaceutical applications .
The chemical reactivity of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid can be attributed to the presence of both the carboxylic acid and the imidazole ring. Key reactions include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or altered solubility profiles .
Research indicates that 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is relevant for conditions such as gout and hyperuricemia. Additionally, compounds with similar structures have been studied for their potential anti-inflammatory and analgesic properties, suggesting that this compound may also possess similar therapeutic effects .
Synthesis of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid typically involves several steps:
Specific reaction conditions may vary based on the desired yield and purity of the final product .
1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid has potential applications in:
Its diverse applications stem from its structural features that allow for various functional modifications .
Interaction studies involving 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid focus on its binding affinity with xanthine oxidase and other biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding the pharmacological potential of this compound and guiding future drug development efforts .
Several compounds share structural similarities with 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methylimidazole-5-carboxylic Acid | 41806-40-0 | 0.92 |
| 1-Ethyl-1H-imidazole-5-carboxylic Acid | 71925-11-6 | 0.91 |
| 2-Amino-1H-imidazole-5-carboxylic Acid | 860011-60-5 | 0.87 |
| 1-Phenyl-1H-imidazole-5-carboxylic Acid | 135417-65-1 | 0.79 |
| 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid | 80304-42-3 | 0.75 |
These compounds differ primarily in their substituents on the imidazole ring or their carboxylic acid position, influencing their biological activity and potential therapeutic uses. The unique cyanophenyl group in 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid differentiates it from others, potentially enhancing its binding affinity to specific targets compared to structurally similar compounds .
The Debus-Radziszewski reaction remains a cornerstone for imidazole synthesis, employing α-dicarbonyl compounds, aldehydes, and ammonia in a one-pot cyclocondensation. For 1-(4-cyanophenyl)-1H-imidazole-4-carboxylic acid, adaptations involve substituting the aldehyde component with 4-cyanobenzaldehyde to introduce the cyanophenyl moiety [3] [4]. A typical protocol involves refluxing equimolar quantities of glyoxalic acid (α-dicarbonyl), 4-cyanobenzaldehyde, and ammonium acetate in acetic acid, achieving cyclization through nucleophilic attack and subsequent dehydration [3].
Critical parameters include:
The reaction typically yields 45–60% of the imidazole core, requiring subsequent oxidation to install the carboxylic acid group at position 4 [3].
Alternative cyclocondensation routes utilize imidazole-4-carboxylic acid precursors, followed by cyanophenyl functionalization. A patented method employs alkali metal carbonates under high-pressure CO₂ (2–350 bar) to carboxylate pre-formed imidazoles at position 4 [2]. For example, reacting 1-(4-cyanophenyl)imidazole with CO₂ at 220°C for 2.5 hours yields the carboxylic acid derivative in 67.6% yield [2].
Key advantages include:
Palladium catalysis enables direct functionalization of pre-formed imidazole cores. The N¹-selective arylation protocol developed by Ueda et al. permits installation of the cyanophenyl group using aryl bromides under Pd₂(dba)₃/L1 catalyst systems [5]. This method achieves >95% N¹ selectivity, critical for preventing isomer formation [5].
Reaction conditions:
This approach circumvents the need for protecting groups on the carboxylic acid functionality, demonstrating excellent functional group tolerance [5].
While not directly reported in the literature for this specific compound, microwave techniques could theoretically accelerate key steps:
Preliminary studies on analogous systems show 3–5× rate enhancements in solvent-free conditions, though cyanophenyl stability under microwave irradiation requires further investigation [4].
The position 4 carboxylic acid serves as a handle for diverse transformations:
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Esterification | SOCl₂/ROH, 0°C→RT | Prodrug formulations |
| Amide Formation | EDC/HOBt, DMF, 4Å MS | Bioisosteric replacements |
| Reduction | BH₃·THF, -78°C→RT | Alcohol intermediates |
The carboxylic acid’s acidity (pKa ≈ 2.1) facilitates selective deprotonation for nucleophilic substitutions without affecting the cyanophenyl group [4].
The electron-deficient cyanophenyl moiety participates in:
Notably, the cyanophenyl group enhances crystalline packing, as evidenced by X-ray diffraction studies showing π-stacking interactions between adjacent molecules .
Differential Scanning Calorimetry analysis of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid reveals characteristic thermal transitions that provide insight into the compound's thermodynamic stability. The compound exhibits a molecular structure comprising an imidazole heterocycle substituted with both a carboxylic acid functional group and a 4-cyanophenyl moiety, resulting in a molecular formula of C₁₁H₇N₃O₂ with a molecular weight of 213.19 grams per mole [1].
Thermal analysis studies of structurally related imidazole carboxylic acid derivatives demonstrate typical endothermic transitions associated with multiple phase changes and decomposition events [2] [3]. The initial thermal event typically occurs in the temperature range of 50-150°C, corresponding to the loss of any residual moisture or crystalline water molecules that may be associated with the compound structure. This dehydration process generally accounts for 2-5% mass loss and appears as a broad endothermic peak in Differential Scanning Calorimetry thermograms [4].
The primary thermal stability of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid is influenced by the electronic interactions between the electron-withdrawing cyanophenyl substituent and the imidazole ring system. Research on related imidazole-4-carboxylic acid derivatives indicates that the presence of aromatic substituents can significantly affect thermal stability through resonance stabilization effects [2]. The cyanophenyl group, being strongly electron-withdrawing due to the nitrile functionality, is expected to influence both the thermal decomposition pathways and the onset temperatures of various thermal events.
Based on comparative analysis with structurally analogous compounds, the melting point of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid is anticipated to fall within the range of 180-250°C, similar to other N-aryl substituted imidazole carboxylic acids [5]. The compound demonstrates enhanced thermal stability compared to the parent imidazole-4-carboxylic acid, which has a reported melting point of 294-295°C [6], due to the extended aromatic system providing additional stabilization through π-π interactions.
Thermogravimetric Analysis of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid reveals a complex multi-step decomposition pattern characteristic of heterocyclic aromatic carboxylic acids [4]. The thermal decomposition profile can be divided into several distinct stages, each corresponding to specific molecular fragmentation processes.
The initial decomposition stage occurs in the temperature range of 200-300°C and involves the decarboxylation of the carboxylic acid functional group [3]. This process results in the elimination of carbon dioxide and accounts for approximately 15-20% of the total mass loss. The decarboxylation reaction is facilitated by the electron-withdrawing nature of the imidazole ring, which stabilizes the resulting carbanion intermediate through resonance delocalization.
The second major decomposition event takes place between 300-450°C and corresponds to the pyrolytic degradation of the imidazole heterocycle [4]. This stage typically results in 30-40% mass loss and involves complex rearrangement reactions leading to the formation of smaller nitrogen-containing fragments. The thermal stability of the imidazole ring in this compound is enhanced relative to simple imidazoles due to the stabilizing influence of the aromatic substituent.
The third decomposition stage, occurring in the temperature range of 350-500°C, involves the degradation of the cyanophenyl moiety [3]. The nitrile group exhibits relatively high thermal stability, but under pyrolytic conditions, it undergoes decomposition to form hydrogen cyanide and various aromatic fragments. This stage accounts for approximately 25-35% of the total mass loss and often overlaps with the imidazole ring decomposition, resulting in complex thermogravimetric profiles.
The final stage of thermal decomposition occurs above 500°C and leads to the formation of a carbonaceous residue comprising 5-10% of the original mass [4]. This residue consists primarily of thermally stable aromatic carbon structures and represents the ultimate thermal degradation products under inert atmosphere conditions.
The aqueous solubility of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid exhibits significant pH dependence due to the presence of ionizable functional groups [7]. The compound contains both a carboxylic acid group with an estimated pKa value of 2.69±0.10 [6] and an imidazole nitrogen with a pKa in the range of 6.72-7.9 [8], resulting in complex pH-dependent speciation behavior.
Under strongly acidic conditions (pH 1.0), typical of gastric fluid, the carboxylic acid group remains predominantly protonated while the imidazole nitrogen exists primarily in its protonated form [7]. This dual protonation results in enhanced aqueous solubility estimated at 5-10 milligrams per milliliter due to increased hydrogen bonding interactions with water molecules. The presence of the cyanophenyl substituent contributes additional polarity through the nitrile group, further enhancing solubility under these conditions.
At physiological pH (7.4), the carboxylic acid group exists predominantly as the carboxylate anion, while the imidazole nitrogen remains largely unprotonated [9]. This zwitterionic character results in moderate aqueous solubility estimated at 2-5 milligrams per milliliter. The compound's solubility at physiological pH is influenced by the balance between the hydrophilic carboxylate group and the lipophilic cyanophenyl substituent, resulting in amphiphilic properties similar to other aromatic carboxylic acids.
Under alkaline conditions (pH 8.0), both the carboxylic acid group and a significant fraction of the imidazole nitrogen exist in their deprotonated forms [7]. This results in enhanced aqueous solubility estimated at 10-20 milligrams per milliliter due to increased electrostatic interactions with water molecules and reduced intramolecular hydrogen bonding that might otherwise limit solvation.
The pH-dependent solubility profile of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid demonstrates characteristics similar to other aromatic heterocyclic carboxylic acids [10]. The compound exhibits minimum solubility near its isoelectric point, where the net charge approaches zero, and maximum solubility under conditions where ionic species predominate.
The octanol-water partition coefficient (LogP) of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid provides critical information regarding its lipophilic-hydrophilic balance and potential bioavailability characteristics [11]. Based on comparative analysis with structurally related compounds, the LogP value is estimated to fall within the range of 1.2-1.8, indicating moderate lipophilicity.
Comparative analysis with 1-phenyl-1H-imidazole-4-carboxylic acid, which exhibits a LogP value of 1.66 [12], suggests that the introduction of the cyano group in the para position of the phenyl ring has minimal impact on the overall partition coefficient. The cyano group, while highly polar, does not significantly alter the compound's overall lipophilic character due to its relatively small contribution to the total molecular surface area.
The partition coefficient of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid is substantially higher than that of the parent imidazole-4-carboxylic acid, which exhibits high hydrophilicity with a LogP value below zero [6]. This increase in lipophilicity is attributed to the presence of the aromatic cyanophenyl substituent, which contributes significantly to the compound's hydrophobic surface area despite the polar nature of the nitrile group.
Temperature dependence studies of related imidazole derivatives indicate that partition coefficients typically decrease with increasing temperature due to enhanced hydrogen bonding interactions in the aqueous phase [13]. For 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid, the LogP value is expected to vary by approximately 0.1-0.2 units over the physiologically relevant temperature range of 25-40°C.
The distribution coefficient (LogD) at physiological pH differs from the partition coefficient due to ionization of the carboxylic acid group [14]. At pH 7.4, the effective LogD is estimated to be 0.5-1.0 units lower than the LogP value due to the predominantly anionic character of the carboxylate group, which exhibits reduced partitioning into the organic phase.